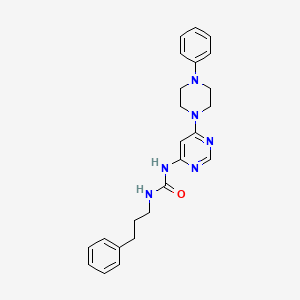
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) isoform, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Dimerization
Research on related ureidopyrimidinones highlights the strong dimerization capabilities of these compounds via quadruple hydrogen bonding, which is significant in the context of supramolecular chemistry. This property makes them useful building blocks in the design of complex molecular architectures (Beijer et al., 1998).
Anticancer and Anti-5-lipoxygenase Agents
A study on pyrazolopyrimidines derivatives, structurally related to the compound , evaluated their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of this chemical framework in therapeutic applications (Rahmouni et al., 2016).
Antiproliferative Activity
New derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines. This suggests the potential utility of these compounds in cancer treatment, highlighting the importance of the urea moiety in enhancing biological activity (Al-Sanea et al., 2018).
Enzyme Inhibition
Compounds structurally related to 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea have been investigated for their role as enzyme inhibitors. For instance, pyrazolopyrimidones have been identified as specific inhibitors of cGMP-specific phosphodiesterases, which could be exploited for therapeutic benefits in cardiovascular diseases and other conditions (Dumaitre & Dodic, 1996).
Receptor Tyrosine Kinase Inhibition
A study on aminopyrazolo[1,5-a]pyrimidines, compounds that share structural similarities with the query compound, developed potent inhibitors for receptor tyrosine kinases, which are key targets in cancer therapy. This underscores the potential of pyrimidine derivatives in developing targeted therapies for cancer (Frey et al., 2008).
Eigenschaften
IUPAC Name |
1-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(25-13-7-10-20-8-3-1-4-9-20)28-22-18-23(27-19-26-22)30-16-14-29(15-17-30)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19H,7,10,13-17H2,(H2,25,26,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJHSYGRFUABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

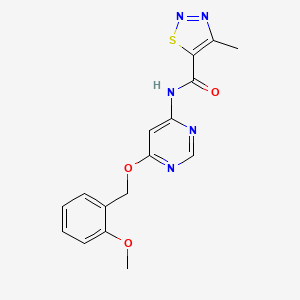
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)
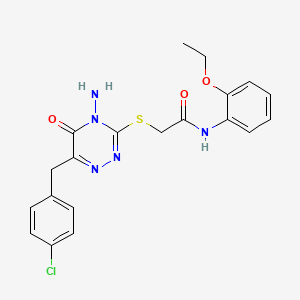
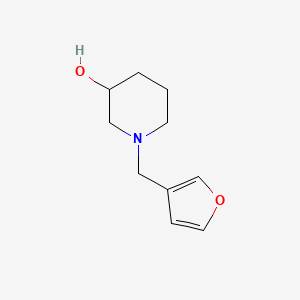
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2369775.png)
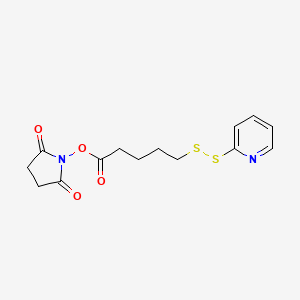
![2-[[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2369779.png)